molecular formula C11H12O4 B8483918 Methyl 4-ethoxy-3-formylbenzoate

Methyl 4-ethoxy-3-formylbenzoate

Cat. No.: B8483918
M. Wt: 208.21 g/mol
InChI Key: PCAGUEDDZNMPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-ethoxy-3-formylbenzoate is a substituted benzoate ester characterized by an ethoxy group at the 4-position and a formyl group at the 3-position of the benzene ring. The ethoxy group enhances electron-donating effects, while the formyl group introduces electrophilic reactivity, making it a versatile intermediate for further derivatization, such as condensation or oxidation reactions.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 4-ethoxy-3-formylbenzoate

InChI

InChI=1S/C11H12O4/c1-3-15-10-5-4-8(11(13)14-2)6-9(10)7-12/h4-7H,3H2,1-2H3

InChI Key

PCAGUEDDZNMPHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

Methyl 4-ethoxy-3-formylbenzoate shares functional group similarities with other methyl esters of aromatic acids, though its substituents distinguish its properties:

Compound Name Substituents Key Properties (Inferred) Applications
This compound 4-ethoxy, 3-formyl High polarity, moderate solubility in polar solvents Organic synthesis, pharmaceuticals
Methyl salicylate 2-hydroxy, ester Volatile, analgesic properties Fragrances, topical analgesics
Sandaracopimaric acid methyl ester Tricyclic diterpene ester High thermal stability Resins, adhesives
Z-Communic acid methyl ester Labdane diterpene ester Low volatility Biomaterials, coatings

Notes:

  • The formyl group in this compound increases its electrophilicity compared to methyl salicylate, which contains a hydroxyl group that enhances hydrogen-bonding interactions .
  • Unlike diterpene esters (e.g., sandaracopimaric acid methyl ester), this compound lacks a complex bicyclic framework, resulting in lower molecular weight and higher reactivity in substitution reactions .

Reactivity and Stability

  • Electrophilic Reactivity : The formyl group at the 3-position makes this compound prone to nucleophilic attack, a feature absent in simpler esters like methyl salicylate. This property is advantageous in synthesizing Schiff bases or heterocyclic compounds.
  • Thermal Stability : Compared to diterpene-based methyl esters (e.g., torulosic acid methyl ester), this compound is less thermally stable due to its lack of rigid hydrocarbon backbones .
  • Solubility: The ethoxy group improves solubility in organic solvents (e.g., ethyl acetate) relative to non-polar diterpene esters, aligning with trends observed in methyl ester properties .

Research Findings and Limitations

  • Synthetic Challenges: While alkylation of phenolic aldehydes (as in ) is a plausible route, regioselective introduction of the ethoxy and formyl groups requires precise control to avoid side products .
  • Comparative Data Gaps : Direct experimental data on this compound’s physical properties (e.g., melting point, boiling point) are absent in the provided evidence; inferences are drawn from structurally related compounds .
  • Environmental Behavior : Unlike volatile methyl esters (e.g., methyl salicylate), this compound’s higher molecular weight suggests lower atmospheric volatility, a critical factor in environmental fate studies .

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